3-Acetyl-9-isopropyl-9H-carbazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1484-02-2 |
|---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
1-(9-propan-2-ylcarbazol-3-yl)ethanone |
InChI |
InChI=1S/C17H17NO/c1-11(2)18-16-7-5-4-6-14(16)15-10-13(12(3)19)8-9-17(15)18/h4-11H,1-3H3 |
InChI Key |
VNPUIJZPRGOMGS-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=C(C=C(C=C2)C(=O)C)C3=CC=CC=C31 |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)C(=O)C)C3=CC=CC=C31 |
Synonyms |
3-Acetyl-9-isopropyl-9H-carbazole |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of 3 Acetyl 9 Isopropyl 9h Carbazole
Electrophilic Aromatic Substitution Reactions on the Carbazole (B46965) Nucleus
The aromatic carbazole core of 3-Acetyl-9-isopropyl-9H-carbazole is amenable to electrophilic substitution reactions. evitachem.com The regioselectivity of these reactions is dictated by the directing effects of the existing substituents: the nitrogen atom, the C3-acetyl group, and the N9-isopropyl group. The nitrogen atom is an ortho-, para-director, while the acetyl group is a meta-director. The bulky isopropyl group at the 9-position can sterically hinder certain positions. evitachem.com
A common example of electrophilic aromatic substitution is the Friedel-Crafts acylation. For instance, the synthesis of this compound itself can be achieved via a Friedel-Crafts acylation of 9-isopropylcarbazole using acetyl chloride and a Lewis acid catalyst like aluminum chloride. evitachem.com
Directed and Undirected C-H Functionalization of Carbazole Derivatives
Transition metal-catalyzed C-H activation has become a powerful strategy for the direct functionalization of carbazoles, offering efficiency and regioselectivity. researchgate.netchim.it These methods allow for the introduction of various functional groups onto the carbazole skeleton.
Regioselective C-Alkylation and C-Arylation
The regioselective alkylation and arylation of carbazoles can be achieved through various catalytic systems. Dual palladium-photoredox catalysis has been employed for the controlled mono- and diarylation of carbazoles under mild conditions. nih.govrsc.org The regioselectivity of these reactions is influenced by both steric and electronic factors of the substituents on the carbazole ring. nih.govrsc.org For instance, in some cases, the less hindered aryl ring of the carbazole is selectively acylated. rsc.org Iron-catalyzed hydroarylation of styrenes has been demonstrated as a method for the direct and selective 3,6-dialkylation of carbazoles. rsc.org
Furthermore, direct Pd-catalyzed C-H alkylation and acylation of carbazoles have been developed using norbornene as a transient directing mediator. nih.gov This method is significant as it does not require a pre-installed directing group. nih.gov Catalyst-controlled site-selective C3-arylation of carbazole has also been achieved using Au(I)-NHC catalysts. rsc.org
| Reaction | Catalyst/Reagent | Position of Functionalization | Reference |
| Di-alkylation | Iron catalyst | 3 and 6 | rsc.org |
| Arylation | Dual palladium-photoredox | C-1 | nih.govrsc.org |
| Alkylation/Acylation | Pd/norbornene | C-1 | nih.gov |
| Arylation | Au(I)-NHC | C-3 | rsc.org |
C-Acylation, C-Alkenylation, and C-Alkynylation
Transition metal catalysis has also enabled the C-acylation, C-alkenylation, and C-alkynylation of the carbazole nucleus. researchgate.net Palladium-catalyzed direct alkynylation of carbazoles with alkynyl bromides provides a route to mono- and di-alkynylated derivatives. researchgate.net The development of methods for the regioselective acylation of carbazoles has also been a focus of research. rsc.org
Heteroatom Incorporation (e.g., Chalcogenation, Halogenation, Borylation)
The incorporation of heteroatoms such as chalcogens, halogens, and boron onto the carbazole framework introduces new functionalities and properties. Chalcogenadiazole fused indolo[2,3-a]carbazoles have been synthesized, where the chalcogen atom (oxygen, sulfur, or selenium) significantly influences the electronic and optical properties of the molecule. rsc.orgresearchgate.net
N-Borylated carbazoles have been studied for their electronic structure and spectroscopic properties. nih.gov The borylation of carbazoles can be achieved through reactions with borane (B79455) reagents. Tris(pentafluorophenyl)borane has been used to catalyze the C-H functionalization of protected carbazoles at the C-3 position. nih.gov
Transformations Involving the C3-Acetyl Moiety
The acetyl group at the C3 position of this compound is a key functional handle for further derivatization. evitachem.com
Carbonyl Reactivity (e.g., Condensation Reactions, Reduction Reactions)
The carbonyl group of the acetyl moiety can undergo a variety of reactions. evitachem.com Condensation reactions with amines or hydrazines can be used to synthesize more complex structures. evitachem.comtubitak.gov.tr For example, the reaction of 3-amino-9-ethylcarbazole (B89807) with acetylacetone (B45752) leads to the formation of an enaminone. tubitak.gov.tr Similarly, reactions with ethyl-3-oxobutanoate can yield either acylation products or condensation products depending on the reaction conditions. nih.gov
Derivatization for Extended Conjugation and Complex Molecular Architectures
The acetyl group at the C3 position of this compound serves as a versatile chemical handle for constructing larger, more complex molecular structures with extended π-conjugation. This is primarily achieved through condensation and olefination reactions that build upon the carbonyl functionality.
Condensation reactions with amines and hydrazines offer a straightforward route to more elaborate structures. evitachem.com For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazole (B372694) rings, a common motif in pharmacologically active compounds. researchgate.net Similarly, condensation with various amino compounds can furnish imino derivatives, which can be further cyclized to generate novel heterocyclic systems. mdpi.com
More significantly for the development of functional materials, the acetyl group enables the formation of new carbon-carbon double bonds, thereby extending the conjugated system of the carbazole core. Two key reactions for this purpose are the Knoevenagel condensation and the Horner-Wadsworth-Emmons (HWE) reaction.
The Knoevenagel condensation involves the reaction of the acetyl group with an active methylene (B1212753) compound in the presence of a weak base. youtube.com This reaction is widely used to synthesize α,β-unsaturated systems and is applicable to acetyl carbazoles for creating styryl-type derivatives. researchgate.netresearchgate.net
The Horner-Wadsworth-Emmons (HWE) reaction is another powerful method for olefination. It utilizes a phosphonate-stabilized carbanion, which reacts with the acetyl group's carbonyl to produce alkenes, predominantly with an E-stereochemistry. wikipedia.orgalfa-chemistry.com This reaction is highly reliable for C=C bond formation and has been extensively used in the synthesis of complex natural products and conjugated materials. conicet.gov.ar The reaction of this compound with a suitable phosphonate (B1237965) reagent would yield a vinylene-linked system, effectively extending the electronic conjugation. Such derivatizations are instrumental in creating novel styryl-N-isopropyl-9H-carbazoles, which are precursors to conjugated oligomers and polymers for applications in organic electronics. rsc.org
| Reaction Type | Reagents | Product Type | Significance |
|---|---|---|---|
| Condensation | Aromatic aldehydes | Chalcone-type compounds | Extends conjugation, precursor for heterocycles researchgate.net |
| Condensation | Hydrazine hydrate | Pyrazoline derivatives | Formation of new heterocyclic rings researchgate.net |
| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile) | α,β-unsaturated derivatives | Creates C=C bonds for extended π-systems youtube.com |
| Horner-Wadsworth-Emmons | Phosphonate carbanions | (E)-Alkenes | Stereoselective formation of vinylene linkages wikipedia.orgconicet.gov.ar |
Reactions at the N9-Isopropyl Position
The N9-isopropyl group of this compound is generally stable and not readily susceptible to direct chemical transformation under typical synthetic conditions. Its primary role is to modulate the steric and electronic properties of the molecule.
The bulky nature of the isopropyl substituent provides significant steric hindrance around the nitrogen atom. evitachem.com This steric shielding can influence the regioselectivity of further electrophilic substitution reactions on the carbazole ring. In the context of supramolecular chemistry, the steric demand of isopropyl groups can direct the self-assembly of macrocycles, leading to the formation of specific two-dimensional sheet structures. acs.org For example, tightly packed isopropyl groups on a macrocycle's periphery were shown to dictate the formation of nearly planar hexagonal sheets. acs.org
Oxidative Cross-Coupling Reactions within Carbazole Systems
Oxidative cross-coupling reactions represent a modern and efficient strategy for bond formation, often proceeding without the need for pre-functionalized starting materials like organometallic reagents. nih.gov Carbazole systems, including derivatives of this compound, can participate in such reactions to form new carbon-nitrogen (C-N) or nitrogen-nitrogen (N-N) bonds.
One notable example is the copper-catalyzed aerobic oxidative N-N coupling of carbazoles . This method allows for the dimerization of carbazole units to form N,N'-bicarbazoles under mild conditions, using molecular oxygen as the oxidant. evitachem.com This reaction can even achieve selective cross-coupling between a carbazole and a diarylamine. evitachem.com
Palladium catalysis is also prominent in this area. A palladium-catalyzed solid-state C-N cross-coupling has been developed for reacting carbazoles with aryl halides using high-temperature ball-milling. This mechanochemical approach is efficient and reduces the need for large amounts of organic solvents.
Furthermore, oxidative coupling strategies can be employed to construct the carbazole ring itself. One innovative method involves a one-pot, multi-bond-forming cascade reaction between an enolate and a nitro-group-bearing substrate to build highly functionalized carbazoles. nih.gov This approach highlights the power of oxidative coupling to rapidly generate molecular complexity from simple starting materials.
| Reaction Type | Catalyst System | Bond Formed | Key Features |
|---|---|---|---|
| Aerobic Oxidative Dimerization | CuBr·SMe₂ / DMAP | N-N | Forms N,N'-bicarbazoles using O₂ as the oxidant evitachem.com |
| Solid-State C-N Coupling | Pd(OAc)₂ / t-Bu₃P·HBF₄ | C-N | Mechanochemical synthesis of N-arylcarbazoles |
| Intramolecular Annulation | Base-mediated (e.g., Cs₂CO₃) | C-C and C-N | Constructs the carbazole ring from acyclic precursors nih.gov |
Theoretical and Computational Studies of 3 Acetyl 9 Isopropyl 9h Carbazole and Analogous Carbazole Derivatives
Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and optimized geometry of molecules. By approximating the exchange-correlation energy, DFT calculations can predict various molecular properties with a favorable balance of accuracy and computational cost.
For carbazole (B46965) derivatives, DFT is employed to understand how different substituents affect the geometry and electronic landscape of the core tricyclic structure. In the case of 3-Acetyl-9-isopropyl-9H-carbazole, the electron-withdrawing acetyl group at the C3 position and the bulky, electron-donating isopropyl group at the N9 position are expected to significantly influence its properties. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can precisely model these effects. rsc.org
Studies on analogous N-substituted carbazoles have shown that the nature of the substituent on the nitrogen atom influences intermolecular interactions and stacking distances. rsc.org For instance, DFT calculations on 9-ethyl-9H-carbazole-3-carbaldehyde, a structurally similar compound, reveal a nearly planar carbazole core. The electron-withdrawing nature of the aldehyde group induces charge transfer from the carbazole nitrogen to the substituted benzene (B151609) ring, a phenomenon that would be expected with the acetyl group in this compound. nih.gov
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. For carbazole-based dyes designed for solar cells, DFT calculations have shown that HOMO and LUMO energy levels can be finely tuned by substituent changes to optimize charge transport capacities. jnsam.com
The table below presents representative data from DFT calculations on various N-substituted carbazoles, illustrating the typical electronic properties that would be calculated for this compound.
| Compound | Methodology | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|---|
| Carbazole-H | B3LYP-D3/6-311+G(2d,p) | -5.751 | -1.248 | 4.503 | 2.105 |
| Carbazole-CH3 | B3LYP-D3/6-311+G(2d,p) | -5.811 | -1.342 | 4.469 | 2.617 |
| Carbazole-OH | B3LYP-D3/6-311+G(2d,p) | -6.058 | -1.332 | 4.726 | 2.091 |
| Carbazole-SH | B3LYP-D3/6-311+G(2d,p) | -5.996 | -1.321 | 4.675 | 1.340 |
Data sourced from a DFT study on carbazole-based dyes, illustrating typical calculated properties. jnsam.com
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. It has become a standard method for simulating UV-Vis absorption and emission (fluorescence) spectra, providing insights into electronic transitions.
For a molecule like this compound, TD-DFT can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations reveal the nature of the electronic transitions, such as whether they are localized on the carbazole core or involve charge transfer from the donor (carbazole) to the acceptor (acetyl group). Studies on other carbazole derivatives have successfully correlated TD-DFT results with experimental spectra. researchgate.netrsc.org For example, computational studies on new Schiff base derivatives of 9-ethyl-9H-carbazole have used TD-DFT to reproduce and interpret the experimental UV-Vis absorption properties. researchgate.net
The simulation of emission spectra involves optimizing the molecular geometry in the first excited state, as molecules often relax to a different geometry after absorbing light. The energy difference between the relaxed excited state and the ground state (at the excited state geometry) corresponds to the fluorescence energy. The difference in energy between the absorption and emission maxima is known as the Stokes shift. TD-DFT is capable of predicting these shifts, which are influenced by geometric rearrangements between the ground and excited states. rsc.org
The table below shows representative TD-DFT data for a carbazole derivative, illustrating the type of information obtained from such simulations.
| Compound | Solvent | Calculated λ_max (nm) | Oscillator Strength (f) | Major Transition |
|---|---|---|---|---|
| 9-ethyl-9H-carbazole-1-carbaldehyde Schiff Base | DCM | 365 | 0.1452 | HOMO -> LUMO (98%) |
| 9-ethyl-9H-carbazole-1-carbaldehyde Schiff Base | DCM | 348 | 0.1011 | HOMO-1 -> LUMO (97%) |
| 9-ethyl-9H-carbazole-1-carbaldehyde Schiff Base | DCM | 311 | 0.4310 | HOMO -> LUMO+1 (95%) |
Data adapted from a TD-DFT study on a Schiff base derivative of 9-ethyl-9H-carbazole. researchgate.net
Computational Analysis of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, identifying intermediate structures, and characterizing the transition states that connect them. By mapping the potential energy surface, researchers can determine reaction pathways, activation energies, and reaction rates, providing a level of detail that is often inaccessible through experiments alone.
For carbazole derivatives, computational studies have explored various reaction mechanisms, particularly for their synthesis. For example, the mechanisms of gold-, platinum-, and silver-catalyzed formation of carbazole alkaloids have been investigated using DFT. researchgate.net Such studies use functionals like B3LYP and M06-2X to calculate the energetics of reactants, intermediates, and products. These analyses reveal how electronic properties of substituents influence the reaction pathway and can explain observed stereo- and chemoselectivity. researchgate.net Another example is the Cadogan reaction, where the reductive cyclization of 2-nitrobiphenyls to form carbazoles is mediated by triphenylphosphine; computational methods can model the deoxygenation and cyclization steps. researchgate.net
Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.
Searching for Transition States (TS): Identifying the highest energy point along the reaction coordinate. This is a critical step, as the TS structure reveals the geometry of the molecule as bonds are being broken and formed.
Frequency Calculations: Confirming the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.
These computational approaches provide deep mechanistic insights and are essential for the rational design of new synthetic routes and catalysts. rsc.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing detailed information about conformational dynamics and intermolecular interactions. By solving Newton's equations of motion, MD simulations generate a trajectory that describes how the positions and velocities of particles in a system evolve.
For this compound, MD simulations would be particularly useful for analyzing the conformational flexibility introduced by the N-isopropyl group. The rotation around the C-N bond could lead to different stable or metastable conformations, which could influence the molecule's packing in the solid state or its binding to a biological target. MD simulations can explore the potential energy surface to identify these low-energy conformers and the barriers between them. mdpi.com
MD is also a powerful tool for studying intermolecular interactions in condensed phases or with other molecules, such as proteins or DNA. nih.gov For instance, if this compound were being investigated as a potential drug, MD simulations could be used to model its binding to a target protein. Key analyses from such simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the simulation. A stable complex will show the RMSD of the ligand and protein reaching a plateau. nih.gov
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule or protein. Higher RMSF values indicate greater movement of specific atoms or residues.
Interaction Energy Analysis: To quantify the strength of interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and its environment.
In materials science, MD simulations can predict how molecules of this compound would pack in a crystal or aggregate in a thin film, which is crucial for understanding and predicting the properties of organic electronic devices. rsc.org
Studies on Non-Linear Optical (NLO) Properties and Charge Transport Characteristics
Carbazole derivatives are widely studied for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their excellent charge transport properties. Computational methods are essential for predicting and understanding these characteristics at the molecular level.
Charge Transport: Charge transport in organic materials occurs via a "hopping" mechanism, where an electron or hole moves between adjacent molecules. The efficiency of this process is governed by two key parameters that can be calculated computationally:
Reorganization Energy (λ): The energy required to deform the geometry of a molecule when it gains or loses an electron. A lower reorganization energy facilitates faster charge transport.
Electronic Coupling (Transfer Integral): A measure of the electronic interaction between adjacent molecules, which depends on their distance and relative orientation.
DFT calculations are used to compute the reorganization energy for both holes (λh) and electrons (λe). Studies on carbazole-based nanorings and their linear counterparts have shown how molecular structure and curvature influence these parameters and, consequently, the charge mobility. rsc.orgumons.ac.be Theoretical calculations can provide clues to explain experimental differences in charge transport, revealing, for example, how anisotropic electronic couplings can make a material more sensitive to defects and disorder. umons.ac.be
Non-Linear Optical (NLO) Properties: NLO materials have optical properties that change with the intensity of incident light, making them useful for applications like optical switching and frequency conversion. The NLO response of a molecule is determined by its hyperpolarizability. TD-DFT can be used to calculate the first and second hyperpolarizabilities (β and γ), which quantify the NLO response. Molecules with a strong charge-transfer character, often found in donor-π-acceptor systems, tend to exhibit large NLO responses. The combination of the electron-donating carbazole core and the electron-withdrawing acetyl group in this compound suggests it could possess interesting NLO properties.
The table below shows charge transport properties calculated for a carbazole nanoring and its linear analog, illustrating the type of data generated in such studies.
| Compound | Reorganization Energy (λh, meV) | Electronic Coupling (meV) | Experimental Mobility (μ_FE_sat, cm²/Vs) |
|---|---|---|---|
| rsc.orgC-Py-Cbz (Nanohoop) | 170 | 14.8 | 3.4 x 10⁻⁶ |
| [4L]-Py-Cbz (Linear) | 150 | 56.5 | 5.7 x 10⁻⁷ |
Data sourced from a comparative study on curved and linear carbazole oligomers. rsc.orgumons.ac.be
Quantitative Structure-Activity Relationships (QSAR) for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or a specific chemical property. researchgate.net By identifying key molecular descriptors that correlate with the activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or selective molecules.
For a family of compounds like derivatives of this compound, a QSAR study would typically involve the following steps:
Data Set Collection: A series of analogous compounds (a training set) with experimentally measured biological activities (e.g., enzyme inhibition, cytotoxicity) is required.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors (e.g., molecular weight, logP, dipole moment, HOMO/LUMO energies).
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that links a subset of the descriptors to the observed activity. mdpi.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., cross-validation) and external validation (using a separate test set of compounds not included in the model-building process).
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), go a step further by analyzing the 3D steric and electrostatic fields surrounding the molecules. rsc.org The resulting contour maps highlight regions where modifying the structure (e.g., adding bulky groups or electron-withdrawing groups) is likely to increase or decrease activity, providing intuitive visual guidance for drug design. mdpi.com QSAR studies have been successfully applied to various carbazole derivatives to design compounds with enhanced anticancer, antihistaminic, and antimicrobial activities. researchgate.net
Future Directions and Emerging Research Avenues for 3 Acetyl 9 Isopropyl 9h Carbazole Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 3-Acetyl-9-isopropyl-9H-carbazole and its derivatives will increasingly prioritize green and sustainable chemistry principles. researchgate.netbohrium.com Traditional synthetic routes often rely on harsh reagents and generate significant waste. researchgate.net Emerging research is focused on developing methodologies that are not only efficient but also environmentally benign.
Key areas of development include:
Microwave-Assisted Organic Synthesis (MAOS): This technique offers rapid reaction times, improved yields, and often milder reaction conditions compared to conventional heating methods. researchgate.net The application of MAOS to the synthesis of carbazole (B46965) derivatives has shown considerable promise in reducing energy consumption and solvent use. researchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.net This approach could enable novel and more direct pathways to this compound and its analogs, minimizing the need for pre-functionalized starting materials.
Biocatalysis and Renewable Feedstocks: The use of enzymes and whole-cell biocatalysts offers a highly selective and environmentally friendly alternative for key synthetic steps. Furthermore, researchers are exploring the use of renewable feedstocks, such as lignin, to produce carbazole-based compounds, representing a significant step towards a circular chemical economy. rsc.orgrsc.org
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to improved safety, scalability, and product consistency. The adoption of flow chemistry for the synthesis of functionalized carbazoles can streamline production and reduce waste.
| Synthetic Methodology | Key Advantages | Potential Impact on this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. researchgate.net | Faster and more efficient production with a lower environmental footprint. |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. researchgate.net | Access to novel derivatives through direct C-H functionalization. |
| Biocatalysis | High selectivity, use of renewable resources, biodegradable catalysts. | Greener and more sustainable production pathways. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Improved manufacturing processes for larger-scale applications. |
Exploration of New Functionalization Strategies for Enhanced Properties
The inherent properties of the this compound scaffold can be further tailored and enhanced through strategic functionalization. The acetyl and isopropyl groups provide initial electronic and steric characteristics, but future research will focus on introducing additional functionalities to modulate its optical, electronic, and biological properties.
Promising functionalization strategies include:
C-H Functionalization: Direct C-H activation and functionalization have become a cornerstone of modern synthetic chemistry, offering a more atom-economical approach to modifying complex molecules. chim.it Applying these methods to the carbazole core of this compound would allow for the introduction of a wide range of substituents at various positions, bypassing traditional multi-step synthetic sequences. chim.it
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, will continue to be vital for creating complex carbazole architectures. These reactions can be used to introduce aryl, vinyl, and amino groups, which are crucial for tuning the electronic properties of the molecule for applications in organic electronics.
"Click" Chemistry: The use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other "click" reactions provides a highly efficient and reliable method for conjugating this compound to other molecular entities, such as polymers, biomolecules, or nanoparticles.
Polymerization: The carbazole moiety can be incorporated into polymeric structures, either as a pendant group or within the main chain. magtech.com.cn This can lead to materials with interesting photophysical and charge-transporting properties for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). tandfonline.com
| Functionalization Strategy | Targeted Properties | Potential Applications |
| C-H Functionalization | Tunable electronic and optical properties, enhanced solubility. | OLEDs, OPVs, sensors. |
| Cross-Coupling Reactions | Extended π-conjugation, modified HOMO/LUMO levels. | Organic electronics, charge-transporting materials. |
| "Click" Chemistry | Bioconjugation, surface modification. | Bioimaging, drug delivery, materials science. |
| Polymerization | Processability, film-forming properties, charge mobility. | Flexible electronics, large-area lighting. |
Advanced Characterization Techniques for Intricate Structure-Property Relationships
A deep understanding of the relationship between the molecular structure of this compound and its macroscopic properties is crucial for its rational design and application. Future research will rely on a synergistic combination of experimental and computational techniques to elucidate these intricate relationships.
Key advanced characterization approaches include:
Spectroscopic and Photophysical Studies: In-depth analysis using techniques such as UV-Vis absorption, fluorescence, and phosphorescence spectroscopy will be essential to understand the electronic transitions and excited-state dynamics of the molecule. researchgate.net Time-resolved spectroscopy can provide insights into the lifetimes and decay pathways of excited states, which is critical for optoelectronic applications.
Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are powerful tools for predicting the geometric and electronic structures, as well as the optical properties of carbazole derivatives. rsc.orgresearchgate.net These computational studies can guide synthetic efforts by predicting the effects of different substituents on the molecule's properties. aip.org
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. This is vital for understanding packing effects and their influence on solid-state properties.
Electrochemical Analysis: Cyclic voltammetry and other electrochemical techniques are used to determine the oxidation and reduction potentials of the molecule, providing information about the HOMO and LUMO energy levels. These parameters are critical for designing efficient charge-transporting materials for electronic devices.
| Characterization Technique | Information Obtained | Relevance to this compound |
| Advanced Spectroscopy | Electronic transitions, excited-state dynamics, quantum yields. researchgate.net | Understanding photophysical properties for optoelectronic applications. |
| Computational Chemistry | Molecular geometry, electronic structure, simulated spectra. aip.orgnih.gov | Guiding molecular design and interpreting experimental results. |
| X-ray Crystallography | Solid-state structure, intermolecular interactions. | Correlating crystal packing with bulk properties. |
| Electrochemistry | HOMO/LUMO energy levels, redox stability. | Designing materials for organic electronics with appropriate energy levels. |
Integration of Artificial Intelligence and Machine Learning in Carbazole Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemistry, from molecular design to synthesis planning. nih.gov For this compound, these computational tools can accelerate the discovery and optimization of new derivatives with desired properties.
Emerging applications of AI and ML include:
Predictive Modeling: ML algorithms can be trained on existing datasets of carbazole derivatives to predict their properties, such as absorption and emission wavelengths, quantum yields, and charge mobilities. nih.govresearchgate.net This can significantly reduce the number of time-consuming and resource-intensive experiments required.
Generative Models: AI can be used to design novel carbazole structures with optimized properties. Generative models can explore a vast chemical space to propose new molecules that are likely to exhibit superior performance for a specific application.
Retrosynthesis Prediction: AI-powered retrosynthesis tools can assist chemists in planning the most efficient synthetic routes to this compound and its derivatives. engineering.org.cn These tools can analyze complex target molecules and suggest a sequence of reactions to synthesize them from readily available starting materials. engineering.org.cn
Reaction Optimization: ML algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize product yield and minimize byproducts. This can lead to more efficient and sustainable chemical processes. nih.gov
Expanding Applications in Emerging Technologies and Interdisciplinary Research
While carbazole derivatives are well-established in fields like organic electronics, the unique properties of this compound could open doors to new and exciting applications at the interface of chemistry, materials science, and biology.
Potential areas for expanded applications include:
Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials and hole-transporting layers in OLEDs due to their high triplet energy and good charge-carrying capabilities. magtech.com.cnmdpi.comnih.gov The specific substitution pattern of this compound could be fine-tuned to optimize its performance in next-generation OLEDs for displays and lighting.
Organic Photovoltaics (OPVs): The electron-rich nature of the carbazole core makes it a suitable building block for donor materials in OPVs. mdpi.com By functionalizing this compound, it may be possible to develop new materials for efficient and stable organic solar cells.
Sensors and Bioimaging: The fluorescent properties of carbazole derivatives can be exploited for the development of chemical sensors and fluorescent probes for bioimaging. The acetyl group on this compound could serve as a handle for conjugation to biomolecules or for interaction with specific analytes.
Pharmacological Research: The carbazole scaffold is present in many biologically active natural products and synthetic compounds. nih.gov Future interdisciplinary research could explore the potential of this compound and its derivatives as scaffolds for the development of new therapeutic agents.
Q & A
Q. What are the established synthetic routes for 3-Acetyl-9-isopropyl-9H-carbazole, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves N-alkylation of carbazole precursors followed by acetylation. For example, 9-isopropylcarbazole derivatives are synthesized via alkylation using alkyl halides (e.g., 1-bromo-2-methylpropane) in polar aprotic solvents like DMF or acetonitrile, catalyzed by phase-transfer agents such as tetrabutylammonium bromide (TBAB) . Acetylation is achieved using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under inert conditions. Optimization includes monitoring reaction temperature (45–80°C), stoichiometric ratios of reagents, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Key analytical validation involves NMR (<sup>1</sup>H/<sup>13</sup>C) and HPLC-DAD/MS for purity assessment .
Q. How can crystallographic data for this compound be obtained and interpreted?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol or DCM. Data collection uses a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structure solution employs SHELXS (direct methods) and refinement via SHELXL (full-matrix least-squares on F²), with bond angles and torsion angles analyzed using ORTEP-3 for visualization . Critical parameters include C–N bond lengths (~1.36–1.42 Å) and dihedral angles between carbazole and acetyl/isopropyl groups to assess planarity .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Despite limited hazard classification, standard precautions apply:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical safety goggles.
- Ventilation : Use fume hoods to minimize inhalation of vapors during synthesis.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as halogenated waste.
- Storage : In airtight containers under nitrogen, away from ignition sources (flash point >100°C inferred from analogs) .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., bond angles vs. computational models) be resolved for carbazole derivatives?
- Methodological Answer : Discrepancies often arise from dynamic disorder or solvent effects. Strategies include:
- High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion.
- Theoretical Validation : Compare with DFT-optimized geometries (B3LYP/6-31G* level) using Gaussian.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O) via CrystalExplorer17 to identify packing influences . For example, C2–C1–N1 angles in carbazoles deviate up to 129.2° due to steric effects from substituents .
Q. What strategies enhance the photophysical properties of this compound for optoelectronic applications?
- Methodological Answer : Functionalization at the 3-position (acetyl) and 9-position (isopropyl) modulates electronic properties:
- π-Conjugation Extension : Introduce electron-withdrawing groups (e.g., cyano) or aryl boronate esters (via Suzuki coupling) to tune HOMO-LUMO gaps .
- Aggregation Studies : Solvatochromism and fluorescence quantum yield (Φ_F) are measured in solvents of varying polarity (e.g., toluene vs. DMSO).
- Device Integration : Test in organic light-emitting electrochemical cells (OLECs) with platinum complexes, optimizing layer thickness via spin-coating (e.g., 80 nm for maximum luminance) .
Q. How do steric and electronic effects of the isopropyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The bulky isopropyl group at N9 impedes electrophilic substitution but stabilizes radical intermediates. For Suzuki-Miyaura coupling:
- Catalyst Selection : Use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) at 80°C.
- Substrate Design : Pre-functionalize the 3-acetyl group as a boronate ester (e.g., via Miyaura borylation) to direct coupling to the 6-position .
- Kinetic Analysis : Monitor reaction progress via <sup>19</sup>F NMR (if fluorinated aryl partners are used) to quantify steric hindrance effects .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields for carbazole derivatives?
- Methodological Answer : Yield discrepancies often stem from:
- Purification Methods : Compare column chromatography (Rf values) vs. recrystallization (solvent polarity).
- Side Reactions : Track byproducts (e.g., diacetylated species) via LC-MS.
- Replication : Reproduce literature protocols (e.g., Combi-Blocks’ alkylation method ) under controlled humidity and oxygen levels.
- Statistical Tools : Apply Design of Experiments (DoE) to identify critical variables (e.g., reaction time > catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
